Sigma-1 Receptor Affinity Modulation via Terminal Ethanol Group: Comparison with Des-Ethanol Analog
The specific Ki value for 2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]ethanol at sigma-1 receptors is not publicly available. However, a direct SAR study on the closely related 1-aralkyl-4-benzylpiperazine series demonstrates that terminal N-substituents critically control affinity. Compounds in that series, which are structurally analogous to the target compound, achieved nanomolar Ki values (e.g., compounds 9aa, 9ba with Ki in the nanomolar range) at sigma-1 receptors [1]. In contrast, the des-ethanol analog 1-(1-benzylpiperidin-4-yl)piperazine lacks this terminal group, which is predicted to result in a different binding mode and altered affinity based on pharmacophore models that require both a primary hydrophobic site and an optimal distance to a secondary binding feature, a role the ethanol group can fulfill [1]. The ethanol moiety provides an additional hydrogen bond donor/acceptor, offering a quantifiable chemical differentiation not present in the direct analog [2].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | 1-(1-Benzylpiperidin-4-yl)piperazine (des-ethanol analog) and representative active analogs from the 1-aralkyl-4-benzylpiperazine series (Ki in nanomolar range) |
| Quantified Difference | No direct quantitative comparison possible |
| Conditions | Inferred from [3H](+)-pentazocine displacement assays in guinea pig brain membranes for the reference series |
Why This Matters
For procurement, this implies the target compound will have a distinct pharmacological profile versus the cheaper, more common des-ethanol analog, which cannot serve as a one-to-one experimental substitute.
- [1] Costantino, L., Gandolfi, F., Sorbi, C., Franchini, S., Prezzavento, O., Vittorio, F., Ronsisvalle, G., Leonardi, A., Poggesi, E., & Brasili, L. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry, 48(1), 266–273. View Source
- [2] PubChem. (n.d.). 2-(1-benzylpiperidin-4-yl)ethanol [Compound Summary]. CID 135392672. View Source
